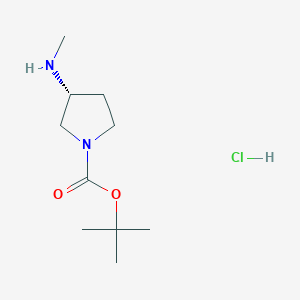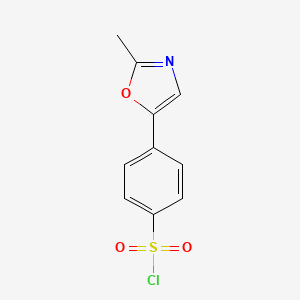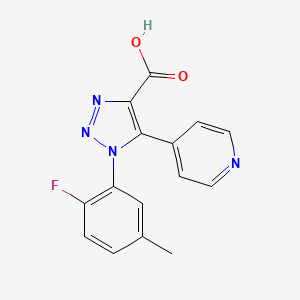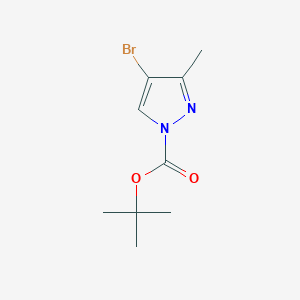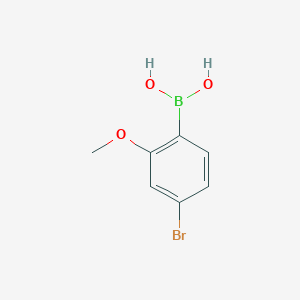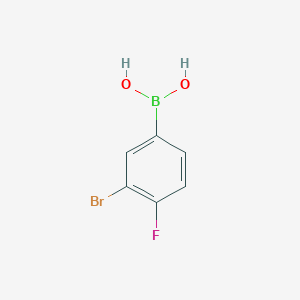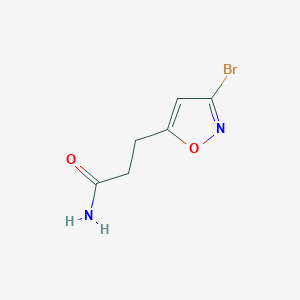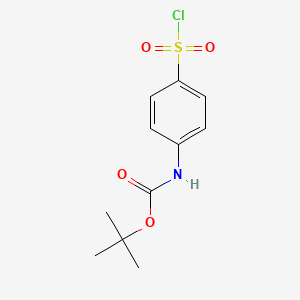
tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate
Vue d'ensemble
Description
Tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate is a chemical compound with the molecular formula C11H14ClNO4S and a molecular weight of 291.76 . It is a solid substance and is used for proteomics research .
Molecular Structure Analysis
The InChI code for tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate is 1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-8-4-6-9(7-5-8)18(12,15)16/h4-7H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
Tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Derivatives: tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate is a precursor in the synthesis of various chemical compounds. For instance, it has been used in the preparation of 1,3,4‐Thiadiazolesulfonamides, where its bond lengths and angles indicate a strong interaction between the sulfonyl group and the thiadiazole ring, showing its reactivity and structural significance (Pedregosa et al., 1996).
Catalysis and Reaction Mechanisms
- Rhodium-Catalyzed Reactions: This compound has been utilized in the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines. This demonstrates its role in facilitating complex chemical reactions and the preparation of specific enantiomerically enriched compounds (Storgaard & Ellman, 2009).
Organic Synthesis and Chemical Transformations
- Generation of Functionalized Carbamates: The compound is involved in the generation of various functionalized carbamates, showcasing its versatility in organic synthesis. For instance, its reaction with lithium powder and catalytic amounts of 4,4'-di-tert-butylbiphenyl in the presence of different electrophiles leads to a range of functionalized carbamates (Ortiz, Guijarro, & Yus, 1999).
Deprotection and Synthesis Methods
- Deprotection of tert-Butyl Carbamates: This compound is also significant in the deprotection of tert-butyl carbamates, esters, and ethers, using aqueous phosphoric acid. This process highlights its utility in preserving the stereochemical integrity of substrates and offering good selectivity in the presence of other acid-sensitive groups (Li et al., 2006).
Safety And Hazards
The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Propriétés
IUPAC Name |
tert-butyl N-(4-chlorosulfonylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(14)13-8-4-6-9(7-5-8)18(12,15)16/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKQJXYLFMTDNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701783 | |
| Record name | tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate | |
CAS RN |
269747-25-3 | |
| Record name | tert-Butyl [4-(chlorosulfonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



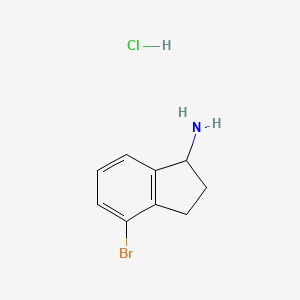
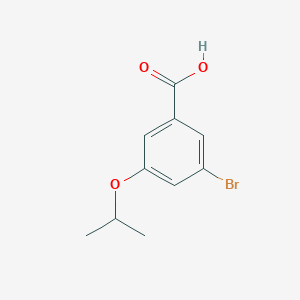
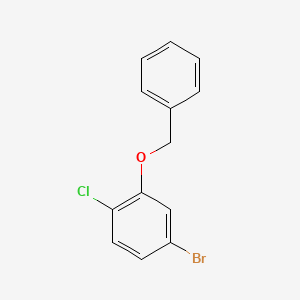
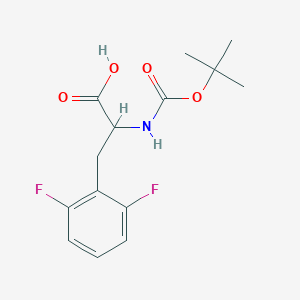
![3-Bromopyrazolo[1,5-B]pyridazine](/img/structure/B1523243.png)
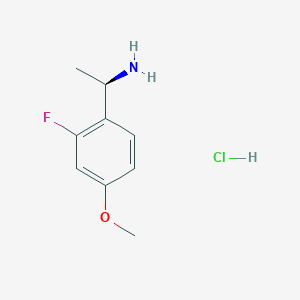
![Tert-butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1523245.png)
